Cy2 Succinimidyl Ester: A Technical Guide for Researchers
Cy2 Succinimidyl Ester: A Technical Guide for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cy2 Succinimidyl Ester (Cy2-SE) is an amine-reactive fluorescent dye belonging to the cyanine family. Cyanine dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties.[1][2] This structure results in dyes with high molar extinction coefficients and good water solubility.[1] Cy2-SE is the N-hydroxysuccinimidyl (NHS) ester form of the Cy2 dye. The NHS ester group makes it a popular choice for covalently labeling primary amines (-NH₂) on biomolecules such as proteins, amine-modified oligonucleotides, and peptides.[3][4] The resulting Cy2-conjugates are fluorescent and can be used in a variety of biological applications. Spectrally, Cy2 is similar to other popular green fluorophores like Fluorescein (FITC) and Alexa Fluor™ 488.[5]
This technical guide provides an in-depth overview of the properties of Cy2-SE, detailed protocols for its use in labeling reactions, and diagrams to illustrate key processes.
Core Properties of Cy2-SE
The physicochemical and spectral properties of Cy2-SE are critical for its effective use in experimental design. These properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Source(s) |
| Synonyms | Cy2 NHS Ester, N-hydroxysuccinimidyl Ester Cy2 | [6][7] |
| CAS Number | 186205-33-4 | [6][7] |
| Molecular Formula | C₂₉H₃₀IN₃O₆ | [6][7] |
| Molecular Weight | 643.48 g/mol | [7] |
| Appearance | Crystalline solid | [6] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | [3][4] |
| Reactivity | Primary amines | [3][6] |
Spectral Properties
The spectral characteristics of a fluorophore determine the appropriate instrumentation (e.g., lasers and filters) for its use. While cyanine dyes are known for their high extinction coefficients, specific quantitative values for Cy2 are not consistently reported in publicly available literature.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 473 nm to 492 nm | [5][6][7][8] |
| Emission Maximum (λem) | 508 nm to 510 nm | [5][6][7][8] |
| Recommended Laser Line | 488 nm | [5] |
| Common Emission Filter | 515/30 nm | [5] |
| Molar Extinction Coefficient (ε) | Not explicitly reported; cyanine dyes typically have ε > 100,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | Not explicitly reported; cyanine dyes in general have quantum yields ranging from 0.06 to 0.4 | [9] |
Chemical Reactivity and Labeling Pathway
Cy2-SE facilitates the covalent attachment of the Cy2 fluorophore to biomolecules through a reaction between its NHS ester group and a primary amine. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. The reaction is most efficient at an alkaline pH of 8.0-9.0, where the primary amine is deprotonated and thus more nucleophilic.
Experimental Protocols
The following is a generalized protocol for labeling proteins with Cy2-SE. The molar ratios and concentrations may need to be optimized for specific proteins and applications.
Reagent Preparation
-
Protein Solution:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.0-9.0).
-
The recommended protein concentration is 2-10 mg/mL.[1] Labeling efficiency is significantly reduced at concentrations below 2 mg/mL.[1]
-
Ensure the buffer is free of primary amines (e.g., Tris) or ammonium ions, as these will compete with the protein for reaction with the dye.[1]
-
-
Cy2-SE Stock Solution:
-
Immediately before use, allow the vial of Cy2-SE to warm to room temperature to prevent moisture condensation.
-
Dissolve the Cy2-SE in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
The stock solution concentration is typically 10 mg/mL or 10 mM.
-
Protein Labeling Reaction
-
Calculate Reagent Volumes: The optimal molar ratio of dye to protein for labeling reactions is typically between 5:1 and 20:1. This ratio should be optimized for each specific protein.
-
Initiate Reaction: Add the calculated volume of Cy2-SE stock solution to the protein solution while gently vortexing. To prevent precipitation of the dye, add it dropwise.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[1] Gentle mixing during incubation can improve labeling efficiency.
-
Stop Reaction (Optional but Recommended): The reaction can be stopped by adding a quenching reagent that contains a primary amine, such as 1.5 M hydroxylamine or 1 M Tris, pH 8.0. Incubate for an additional 30 minutes.
Purification of the Labeled Conjugate
It is crucial to remove any unreacted, hydrolyzed dye from the labeled protein conjugate.
-
Size-Exclusion Chromatography: The most common method for purification is a desalting column (e.g., Sephadex G-25).
-
Apply the reaction mixture to the top of a pre-equilibrated column.
-
Elute the conjugate using a suitable buffer (e.g., PBS, pH 7.2-7.4).
-
The first colored fraction to elute will be the Cy2-labeled protein. Unconjugated dye will elute later as a separate, slower-moving colored band.
-
Combine the fractions containing the purified conjugate.
Storage and Handling
-
Unused Dye: Store Cy2-SE at -20°C, desiccated and protected from light.[7] If the dye is in a solvent, store it at -20°C for short-term use (up to a few weeks).
-
Labeled Conjugate: Store the purified protein conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C. Adding a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) can prevent denaturation and aggregation.[10]
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical protein labeling experiment using Cy2-SE.
Applications in Research and Drug Development
Bioconjugation, the process of linking molecules, is fundamental to many applications in research and diagnostics. Amine-reactive dyes like Cy2-SE are valuable tools for creating fluorescently labeled biomolecules. These conjugates can be used in a wide range of applications, including:
-
Fluorescence Microscopy: Visualizing the localization of proteins on the cell surface or within cells.
-
Flow Cytometry: Identifying and quantifying cell populations based on the presence of a labeled surface protein.
-
Immunoassays: Using labeled antibodies for the detection and quantification of antigens in formats like ELISA.
-
Protein-Protein Interaction Studies: Tracking the interaction of a labeled protein with its binding partners.
-
2D-DIGE (Difference Gel Electrophoresis): Labeling protein samples for quantitative comparison of protein expression levels.
Summary
Cy2-SE is an effective amine-reactive fluorescent dye for labeling proteins and other biomolecules. Its green fluorescence is compatible with common instrumentation. While specific photophysical constants like molar extinction coefficient and quantum yield are not as widely reported as for other cyanine dyes, its utility in creating fluorescent conjugates for various bioassays is well-established. Successful labeling requires careful attention to buffer conditions, protein concentration, and purification of the final product. By following the protocols outlined in this guide, researchers can effectively utilize Cy2-SE for their experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Extinction Coefficient [Cy2] | AAT Bioquest [aatbio.com]
- 7. Quantum Yield [Cy2] | AAT Bioquest [aatbio.com]
- 8. Spectrum [Cy2] | AAT Bioquest [aatbio.com]
- 9. scispace.com [scispace.com]
- 10. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
